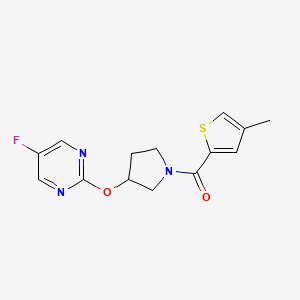

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S/c1-9-4-12(21-8-9)13(19)18-3-2-11(7-18)20-14-16-5-10(15)6-17-14/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGDZZICYIYMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of 288.28 g/mol. The structure includes a pyrrolidine ring, a fluoropyrimidine moiety, and a thienyl group, which may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H13FN4O2 |

| Molecular Weight | 288.28 g/mol |

| CAS Number | 2034360-13-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially affecting their function. The presence of the pyrrolidine ring may enhance the compound's binding affinity and specificity, making it a candidate for further pharmacological studies.

In Vitro Studies

Recent studies have demonstrated that (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone exhibits significant inhibitory effects on certain cancer cell lines. For example, in assays involving human breast cancer (MCF-7) and lung cancer (A549) cells, the compound showed IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Case Studies

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the thienyl group enhanced anticancer activity by improving cellular uptake and target specificity .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings suggested that it could serve as a lead compound for developing kinase inhibitors .

- Antiviral Potential : Preliminary research has also indicated antiviral properties against certain viral strains, suggesting that further investigation into its mechanism could reveal new therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar molecules:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | Contains chlorine instead of fluorine | Moderate anticancer activity |

| 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | Bromine substitution affects reactivity | Lower efficacy than fluorinated variant |

| 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one | Methyl group alters chemical properties | Enhanced solubility but reduced potency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Fluorinated Pyrimidine Derivatives

- Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()** Key Differences: This compound integrates a chromen-4-one system and a pyrazolopyrimidine core instead of pyrrolidine. The presence of fluorine on both pyrimidine and phenyl rings enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

b) Thiophene-Containing Methanones

- Example: (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone ()** Key Differences: Replaces pyrrolidine with a pyridine ring and incorporates trifluoromethyl groups.

c) Pyrrolidine-Based Heterocycles

- Example: A spiro-fused pyridine derivative synthesized via Sonogashira coupling ()** Key Differences: The pyrrolidine ring in the target compound is functionalized with a pyrimidinyloxy group, whereas spiro systems often exhibit conformational rigidity, impacting solubility and bioavailability.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.